molecular formula C15H24N4O3S B5550163 N-[(3R,4S)-4-cyclopropyl-1-[3-(1-methylpyrazol-4-yl)propanoyl]pyrrolidin-3-yl]methanesulfonamide

N-[(3R,4S)-4-cyclopropyl-1-[3-(1-methylpyrazol-4-yl)propanoyl]pyrrolidin-3-yl]methanesulfonamide

Cat. No.: B5550163
M. Wt: 340.4 g/mol
InChI Key: ZBPVHCJDKJZPTE-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3R,4S)-4-cyclopropyl-1-[3-(1-methylpyrazol-4-yl)propanoyl]pyrrolidin-3-yl]methanesulfonamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyrazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-4-cyclopropyl-1-[3-(1-methylpyrazol-4-yl)propanoyl]pyrrolidin-3-yl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the cyclopropyl group, and the attachment of the pyrazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-4-cyclopropyl-1-[3-(1-methylpyrazol-4-yl)propanoyl]pyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3R,4S)-4-cyclopropyl-1-[3-(1-methylpyrazol-4-yl)propanoyl]pyrrolidin-3-yl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3R,4S)-4-cyclopropyl-1-[3-(1-methylpyrazol-4-yl)propanoyl]pyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3R,4S)-4-cyclopropyl-1-[3-(1-methylpyrazol-4-yl)propanoyl]pyrrolidin-3-yl]methanesulfonamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(3R,4S)-4-cyclopropyl-1-[3-(1-methylpyrazol-4-yl)propanoyl]pyrrolidin-3-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3S/c1-18-8-11(7-16-18)3-6-15(20)19-9-13(12-4-5-12)14(10-19)17-23(2,21)22/h7-8,12-14,17H,3-6,9-10H2,1-2H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPVHCJDKJZPTE-KGLIPLIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCC(=O)N2CC(C(C2)NS(=O)(=O)C)C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)CCC(=O)N2C[C@@H]([C@H](C2)NS(=O)(=O)C)C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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